N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
Overview
Description
“N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H14ClNO2S . It is also known by the synonym ML402 . This compound has been used in scientific research, particularly in the study of potassium channels .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a carboxamide group, and a chloro-methylphenoxy group . The InChI string representation of its structure isInChI=1S/C14H14ClNO2S/c1-10-9-11 (15)4-5-12 (10)18-7-6-16-14 (17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3, (H,16,17)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.8 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its relative hydrophobicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It is soluble in DMSO .Scientific Research Applications
Synthesis and Antiviral Properties :
- Thiophene derivatives, including those similar to N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide, have been synthesized and analyzed for their antiviral properties. These compounds have shown potential in this area (O'sullivan & Wallis, 1975).
Antimicrobial Evaluation and Docking Studies :
- Studies have been conducted on the antimicrobial activity of similar thiophene derivatives. These compounds have shown promising results against various microbial strains, highlighting their potential in antimicrobial applications (Spoorthy et al., 2021).
Molluscicidal Properties :
- Research on thiazolo[5,4-d]pyrimidines, a class of compounds related to N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide, has demonstrated molluscicidal properties. These findings suggest potential applications in controlling snail populations that are intermediate hosts of diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Antibacterial and Antifungal Activities :
- Similar thiophene derivatives have been evaluated for their antibacterial and antifungal activities. The results indicate potential uses in treating bacterial and fungal infections (Fuloria et al., 2009).
Optical Properties and Applications :
- Research into the optical properties of thiophene derivatives has identified potential applications in materials science, such as invisible ink dyes due to their fluorescence properties (Bogza et al., 2018).
Antitumor Activity :
- Some thiophene derivatives have been investigated for their antitumor properties. These studies suggest potential applications in cancer therapy, highlighting the versatility of thiophene-based compounds (Rewcastle et al., 1986).
Mechanism of Action
Target of Action
ML402 selectively activates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels . These channels play a crucial role in controlling cell excitability and maintaining the membrane potential below the threshold of depolarization .
Mode of Action
ML402 binds and activates a cryptic binding pocket within the C-type gate selectivity filter of TREK-1 channel . This interaction with its targets results in the stabilization of an active “leak-mode” conformation .
Biochemical Pathways
The activation of TREK-1 and TREK-2 channels by ML402 affects the potassium ion permeation across the cell membrane . This influences a variety of cellular processes such as neurotransmitter release, neuronal excitability, and plasticity .
Result of Action
The activation of TREK-1 and TREK-2 channels by ML402 helps to control cell excitability and maintain the membrane potential below the threshold of depolarization . This can influence various physiological and pathological processes such as depression, neuroprotection, pain, and anesthesia .
Future Directions
properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-9-11(15)4-5-12(10)18-7-6-16-14(17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQUKFOBAPKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | |
CAS RN |
298684-44-3 | |
Record name | N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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